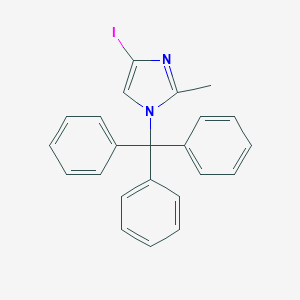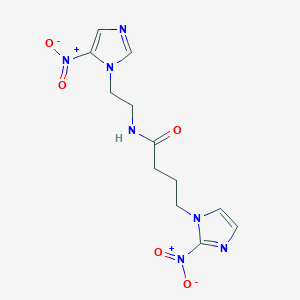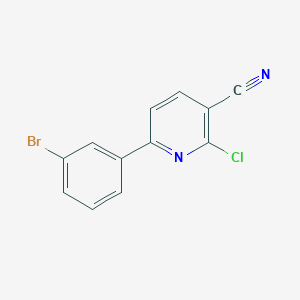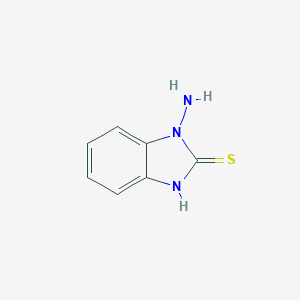
MG-dG Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MG-dG Adduct is a compound formed when methylglyoxal, a reactive dicarbonyl compound, reacts with deoxyguanosine, a nucleoside component of DNA. This adduct is significant due to its role in the formation of advanced glycation end products, which are associated with various diseases, including diabetes and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylglyoxal-deoxyguanosine adduct typically involves the reaction of methylglyoxal with deoxyguanosine under controlled conditions. The reaction is usually carried out in an aqueous solution at physiological pH and temperature to mimic biological conditions .
Industrial Production Methods: While there is no large-scale industrial production method specifically for methylglyoxal-deoxyguanosine adduct, the production of methylglyoxal itself can be achieved through the degradation of glucose or other metabolic intermediates. This process can be scaled up using biotechnological methods involving microbial fermentation .
Chemical Reactions Analysis
Types of Reactions: MG-dG Adduct undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more stable products.
Reduction: Reduction reactions can break down the adduct into simpler compounds.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the adduct .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of the adduct, as well as substituted compounds depending on the reagents used .
Scientific Research Applications
MG-dG Adduct has several scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of advanced glycation end products.
Biology: The adduct is studied for its role in DNA damage and repair mechanisms.
Medicine: Research focuses on its association with diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: The adduct is used as a biomarker for oxidative stress and metabolic disorders .
Mechanism of Action
The mechanism by which methylglyoxal-deoxyguanosine adduct exerts its effects involves the modification of DNA structure and function. Methylglyoxal reacts with the guanine residues in DNA to form the adduct, which can lead to mutations and disruptions in DNA replication and repair processes. This can activate various cellular pathways, including those involved in apoptosis and inflammation .
Comparison with Similar Compounds
Methylglyoxal-lysine adduct: Formed by the reaction of methylglyoxal with lysine residues in proteins.
Glyoxal-deoxyguanosine adduct: Formed by the reaction of glyoxal, another reactive dicarbonyl compound, with deoxyguanosine.
Advanced glycation end products (AGEs): A broad category of compounds formed by the reaction of reducing sugars with proteins, lipids, or nucleic acids .
Uniqueness: MG-dG Adduct is unique due to its specific formation from methylglyoxal and deoxyguanosine, leading to distinct structural and functional consequences in DNA. Its role in disease mechanisms and potential as a biomarker for metabolic disorders further highlights its significance .
Properties
CAS No. |
159062-85-8 |
|---|---|
Molecular Formula |
C13H17N5O6 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
InChI Key |
FGUOIKXAPPJNLE-GFAWAZIOSA-N |
SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Isomeric SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Synonyms |
3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















